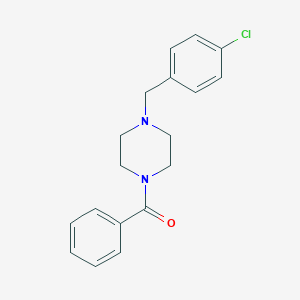
1-Benzoyl-4-(4-chlorobenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzoyl-4-(4-chlorobenzyl)piperazine, also known as 4-Chlorobenzylpiperazine (4-CBP), is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used as a research chemical in the field of medicinal chemistry and drug discovery. The compound has been studied extensively for its potential therapeutic applications due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The exact mechanism of action of 1-Benzoyl-4-(4-chlorobenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. This leads to an increase in serotonin levels in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Benzoyl-4-(4-chlorobenzyl)piperazine are complex and varied. The compound has been shown to modulate the activity of various neurotransmitter systems, including serotonin, dopamine, and norepinephrine. It has also been shown to affect various physiological processes such as pain perception, anxiety, and mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments is its well-established pharmacological profile. The compound has been extensively studied and its effects are well documented. This makes it a useful tool for researchers who are interested in studying the mechanisms of action of various neurotransmitter systems.
However, there are also some limitations to using 1-Benzoyl-4-(4-chlorobenzyl)piperazine in lab experiments. One of the main limitations is its potential toxicity. The compound has been shown to be toxic at high doses and caution should be exercised when handling it. Additionally, the compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
Direcciones Futuras
There are many potential future directions for research on 1-Benzoyl-4-(4-chlorobenzyl)piperazine. One area of interest is the development of new therapeutic agents based on the compound's unique chemical structure and mechanism of action. Another area of interest is the study of the compound's effects on various neurotransmitter systems and physiological processes. Finally, there is also potential for the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 1-Benzoyl-4-(4-chlorobenzyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting product is then treated with benzoyl chloride to obtain the final compound. The synthesis method is relatively straightforward and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1-Benzoyl-4-(4-chlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of pharmacological activities, including analgesic, anxiolytic, and antidepressant effects. The compound has also been studied for its potential use in the treatment of various neurological and psychiatric disorders such as schizophrenia and bipolar disorder.
Propiedades
Nombre del producto |
1-Benzoyl-4-(4-chlorobenzyl)piperazine |
|---|---|
Fórmula molecular |
C18H19ClN2O |
Peso molecular |
314.8 g/mol |
Nombre IUPAC |
[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H19ClN2O/c19-17-8-6-15(7-9-17)14-20-10-12-21(13-11-20)18(22)16-4-2-1-3-5-16/h1-9H,10-14H2 |
Clave InChI |
HTZJJPRGYAVVHY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)
![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)


![1-Cycloheptyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248457.png)
![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![3-{[4-(3-chlorobenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B248462.png)

![(4-Fluorophenyl)-[4-(4-phenylcyclohexyl)-1-piperazinyl]methanone](/img/structure/B248464.png)
![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methylbenzyl)piperazine](/img/structure/B248469.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)